4-{[(4-Chlorophenyl)sulfanyl]methyl}benzohydrazide
Description
4-{[(4-Chlorophenyl)sulfanyl]methyl}benzohydrazide is a benzohydrazide derivative featuring a sulfanylmethyl group linked to a 4-chlorophenyl ring at the para position of the benzohydrazide core. This structure combines a hydrazide moiety, known for its versatility in forming hydrogen bonds and coordinating metal ions, with a lipophilic 4-chlorophenyl group that enhances membrane permeability.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-12-5-7-13(8-6-12)19-9-10-1-3-11(4-2-10)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTLQTRTTMVFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chlorophenyl)sulfanyl]methyl}benzohydrazide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-formylbenzoic acid hydrazide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chlorophenyl)sulfanyl]methyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Properties : Compounds with hydrazone and hydrazide functionalities have been reported to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This is particularly relevant in the context of rising antibiotic resistance .
- Enzyme Inhibition : 4-{[(4-Chlorophenyl)sulfanyl]methyl}benzohydrazide may act as an inhibitor of key enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition can have implications in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Potential : The hydrazone derivatives have shown promise as anticancer agents. Studies indicate that modifications in the hydrazone structure can enhance cytotoxicity against various cancer cell lines. The ability to inhibit specific enzymes involved in cancer cell proliferation makes this class of compounds particularly interesting for drug development .
Synthesis of Derivatives
The synthesis of this compound typically involves:
- Condensation Reactions : The compound can be synthesized through the condensation of 4-chlorobenzaldehyde with sulfanylmethylbenzohydrazide. This reaction often requires the use of catalysts or specific solvents to enhance yield and purity.
- Characterization Techniques : Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and assess purity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the benzene rings significantly affect the compound's potency as an enzyme inhibitor or antimicrobial agent. For instance, electron-withdrawing groups tend to enhance inhibitory activity against acetylcholinesterase .
- Hydrophobic Interactions : The presence of hydrophobic groups can improve binding affinity to enzyme active sites, enhancing biological activity.
Case Studies
Several studies illustrate the potential applications of this compound:
- Study on Antimicrobial Activity : A recent investigation demonstrated that derivatives of this compound exhibited potent activity against Mycobacterium tuberculosis, suggesting its potential as a novel treatment for tuberculosis .
- Neuroprotective Effects : Research has indicated that certain derivatives can protect neuronal cells from oxidative stress, pointing towards their utility in neuroprotection and possible applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-{[(4-Chlorophenyl)sulfanyl]methyl}benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The sulfanyl and hydrazide moieties may play a role in binding to active sites, thereby modulating biological activity.
Comparison with Similar Compounds
Structural and Substituent Variations
Substituent Effects on the Benzohydrazide Core
Key Observations :
- Electron-withdrawing groups (CF₃) : Enhance inhibitory potency against cholinesterases compared to sulfanyl or chlorophenyl groups .
- Chlorophenyl group : Increases lipophilicity (logP) but may reduce aqueous solubility, as seen in phthalazine derivatives .
- Sulfanyl vs. sulfonamido groups : Sulfanyl (thioether) offers reversible thiol interactions, while sulfonamido groups provide stronger hydrogen bonding, as in triazole derivatives .
Enzyme Inhibition
- Cholinesterase inhibition : 4-(Trifluoromethyl)benzohydrazide hydrazones show dual AChE/BuChE inhibition (IC₅₀: 46.8–137.7 µM for AChE), with potency linked to the CF₃ group’s electronegativity .
Antimicrobial and Anticancer Activity
- Benzimidazole-linked hydrazides : Demonstrated cytotoxicity in neoplastic cell lines (e.g., Jurkat, K562) via apoptosis induction, attributed to heterocyclic aromaticity .
- Triazole derivatives : Antimicrobial activity against S. aureus and E. coli (MIC: 8–32 µg/mL), highlighting the role of chlorophenyl groups in membrane disruption .
Physicochemical Properties
| Property | This compound | 4-(Trifluoromethyl)benzohydrazide | Phthalazine-chlorophenyl derivatives |
|---|---|---|---|
| logP | ~3.5 (estimated) | ~2.8 | ~4.1 |
| Solubility (aq.) | Low | Moderate | Poor |
| Hydrogen bonding | Moderate (NH, C=O) | High (NH, C=O, CF₃) | Low (rigid core) |
Insights :
- The target compound’s sulfanyl group balances lipophilicity and moderate hydrogen bonding, making it suitable for central nervous system (CNS) targeting .
- CF₃ analogs exhibit better solubility due to polar trifluoromethyl groups but lower logP .
Structure-Activity Relationships (SAR)
Electron-withdrawing groups : CF₃ > Cl > sulfanyl in enhancing enzyme inhibition .
Heterocyclic cores : Benzimidazole/phthalazine frameworks improve anticancer activity via π-π stacking and kinase binding .
Chlorophenyl position : Para-substitution optimizes steric compatibility with hydrophobic enzyme pockets .
Biological Activity
4-{[(4-Chlorophenyl)sulfanyl]methyl}benzohydrazide is a compound of significant interest due to its potential biological activities. This hydrazide derivative has been studied for its antimicrobial, anticancer, and enzyme inhibitory properties. The following sections will explore its biological activities, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzohydrazide moiety with a chlorophenyl group and a sulfanyl substituent, which may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing hydrazide and hydrazone scaffolds exhibit significant antimicrobial properties. For instance, derivatives of 4-chlorobenzohydrazide have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Chlorobenzohydrazide | E. coli | 32 µg/mL |
| 4-Methyl-1,2,3-thiadiazole | S. aureus | 16 µg/mL |
| This compound | Various (not specified) | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (liver cancer) cells. The IC50 values for these activities indicate significant potency.
Table 2: Anticancer Activity Data
These findings suggest that the compound may inhibit cell proliferation through mechanisms that require further investigation.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is crucial for potential therapeutic applications in neurodegenerative diseases like Alzheimer's.
Table 3: Enzyme Inhibition Potency
| Compound Name | Enzyme | IC50 Value (µM) |
|---|---|---|
| This compound | AChE | TBD |
| 4-(Trifluoromethyl)benzohydrazone | BuChE | 19.1 – 881.1 |
Case Studies
In a study evaluating the biological activity of hydrazone derivatives, it was found that modifications to the benzohydrazide structure significantly influenced their antimicrobial and anticancer properties. The introduction of electron-withdrawing groups enhanced the inhibitory activity against AChE, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
